
tert-Butyl 2-acetyl-3-bromo-1H-indole-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 2-acetyl-3-bromo-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a tert-butyl ester group, an acetyl group, and a bromine atom attached to the indole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-acetyl-3-bromo-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Bromination: The indole core is then brominated at the 3-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Acetylation: The 2-position of the indole ring is acetylated using acetic anhydride in the presence of a base such as pyridine.
Esterification: Finally, the carboxylic acid group at the 1-position is esterified with tert-butyl alcohol using a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
tert-Butyl 2-acetyl-3-bromo-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in dichloromethane.
Acetylation: Acetic anhydride and pyridine.
Esterification: tert-Butyl alcohol and dicyclohexylcarbodiimide (DCC).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Products with different substituents at the 3-position.
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Hydrolysis: Carboxylic acid.
科学研究应用
tert-Butyl 2-acetyl-3-bromo-1H-indole-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of tert-Butyl 2-acetyl-3-bromo-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary based on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
tert-Butyl 1-indolecarboxylate: Similar structure but lacks the acetyl and bromine groups.
2-Acetylindole: Lacks the tert-butyl ester and bromine groups.
3-Bromoindole: Lacks the acetyl and tert-butyl ester groups.
Uniqueness
tert-Butyl 2-acetyl-3-bromo-1H-indole-1-carboxylate is unique due to the combination of functional groups attached to the indole ring. This unique structure allows for specific chemical reactivity and potential biological activities that are not observed in the similar compounds listed above.
属性
分子式 |
C15H16BrNO3 |
|---|---|
分子量 |
338.20 g/mol |
IUPAC 名称 |
tert-butyl 2-acetyl-3-bromoindole-1-carboxylate |
InChI |
InChI=1S/C15H16BrNO3/c1-9(18)13-12(16)10-7-5-6-8-11(10)17(13)14(19)20-15(2,3)4/h5-8H,1-4H3 |
InChI 键 |
FIJFZFMBGOETJU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


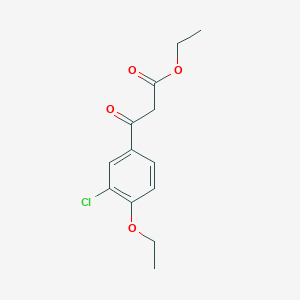
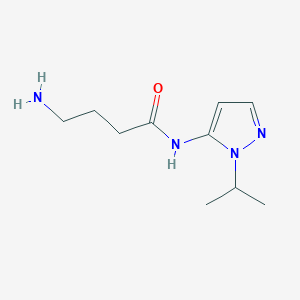
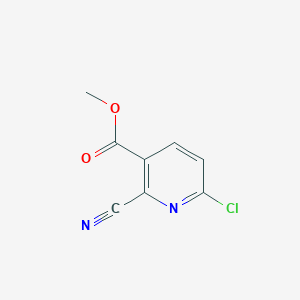
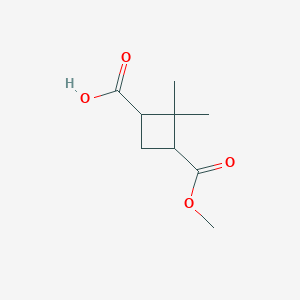
![Benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13016100.png)

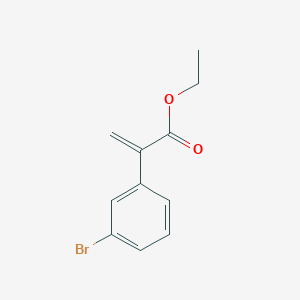


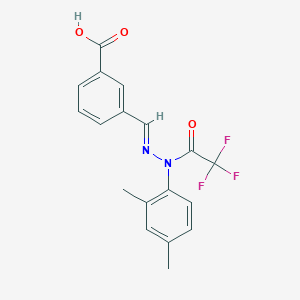

![7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13016153.png)
![7-(tert-Butyl)1-methyl7-azaspiro[3.5]nonane-1,7-dicarboxylate](/img/structure/B13016156.png)

